molecular formula C11H16O B11716154 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one

Cat. No.: B11716154
M. Wt: 164.24 g/mol
InChI Key: CNIGYRRBFLTZNO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with dimethyl and prop-1-en-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo alkylation and subsequent cyclization to form the desired compound. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The choice of catalysts and reaction parameters is crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2,3-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C11H16O/c1-7(2)10-5-8(3)9(4)11(12)6-10/h10H,1,5-6H2,2-4H3

InChI Key

CNIGYRRBFLTZNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(C1)C(=C)C)C

Origin of Product

United States

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